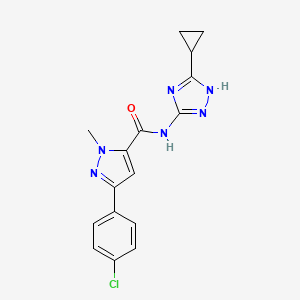
1-(5-Indanyloxy)-3-(4-methylpiperazinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol typically involves the following steps:
Formation of the Indanyloxy Group: This can be achieved by reacting indanone with an appropriate alcohol under acidic conditions.
Attachment of the Piperazinyl Group: The indanyloxy compound is then reacted with 4-methylpiperazine in the presence of a base such as sodium hydride.
Formation of the Propanol Group: The final step involves the reduction of the intermediate compound to form the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol has several scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Potential therapeutic applications in the treatment of cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action.
Atenolol: A selective beta-1 blocker used in the treatment of hypertension.
Metoprolol: A beta-1 selective blocker with applications in cardiovascular diseases.
Uniqueness
1-(5-Indanyloxy)-3-(4-methyl-1-piperazinyl)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its indanyloxy group and piperazinyl moiety might offer unique interactions with beta-adrenergic receptors, potentially leading to different therapeutic effects or side effect profiles.
Properties
CAS No. |
67465-89-8 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H26N2O2/c1-18-7-9-19(10-8-18)12-16(20)13-21-17-6-5-14-3-2-4-15(14)11-17/h5-6,11,16,20H,2-4,7-10,12-13H2,1H3 |
InChI Key |
PWONMBSJTNRGNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=C(CCC3)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-{[3-(dimethylamino)propyl]amino}-6-oxohexyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175463.png)

methanone](/img/structure/B12175475.png)
![Ethyl 4-[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12175481.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12175483.png)

![Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12175493.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12175501.png)
![1-(Piperidin-1-yl)-3-(6-{[2-(thiophen-2-yl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12175510.png)
![3-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B12175516.png)
![N-benzyl-2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12175524.png)
![N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175525.png)
